-

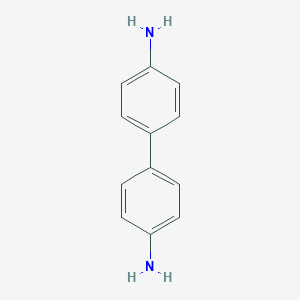

Benzidine

- Cat. No.:

- B372746

- CAS No.:

- 92-87-5

- Molecular Formula:

- C12H12N2

NH2C6H4-C6H4NH2

C12H12N2

- Molecular Weight:

- 184.24g/mol

Description -

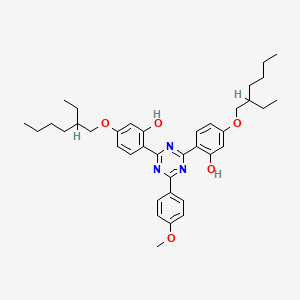

Bemotrizinol

- Cat. No.:

- B606015

- CAS No.:

- 187393-00-6

- Molecular Formula:

- C38H49N3O5

- Molecular Weight:

- 627.8 g/mol

Description -

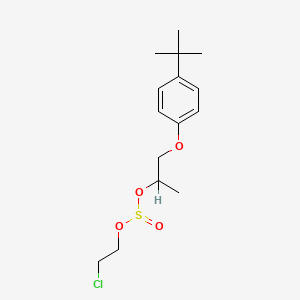

Aramite

- Cat. No.:

- B1665159

- CAS No.:

- 140-57-8

- Molecular Formula:

- C15H23ClO4S

- Molecular Weight:

- 334.9 g/mol

Description -

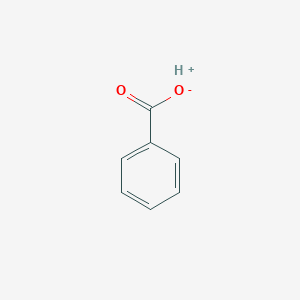

Benzoic Acid

- Cat. No.:

- B1666594

- CAS No.:

- 65-85-0

- Molecular Formula:

- C7H6O2

C7H6O2

C6H5COOH

- Molecular Weight:

- 122.12 g/mol

Description -

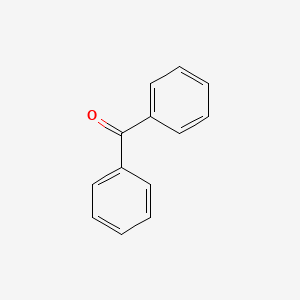

Benzophenone

- Cat. No.:

- B1666685

- CAS No.:

- 119-61-9

- Molecular Formula:

- C13H10O

C13H10O

C6H5COC6H5

- Molecular Weight:

- 182.22 g/mol

Description -

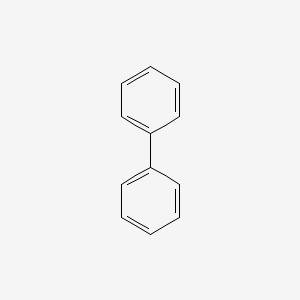

Biphenyl

- Cat. No.:

- B1667301

- CAS No.:

- 92-52-4

- Molecular Formula:

- C12H10

C12H10

C6H5C6H5

- Molecular Weight:

- 154.21 g/mol

Description -

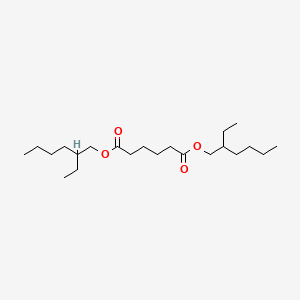

Bis(2-ethylhexyl) adipate

- Cat. No.:

- B1667312

- CAS No.:

- 103-23-1

- Molecular Formula:

- C22H42O4

- Molecular Weight:

- 370.6 g/mol

Description -

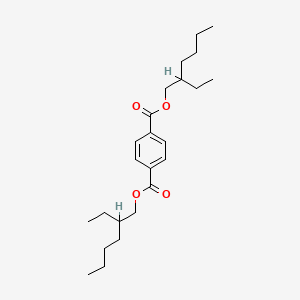

Bis(2-ethylhexyl) terephthalate

- Cat. No.:

- B1667314

- CAS No.:

- 6422-86-2

- Molecular Formula:

- C24H38O4

- Molecular Weight:

- 390.6 g/mol

Description -

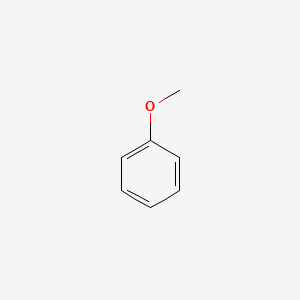

Anisole

- Cat. No.:

- B1667542

- CAS No.:

- 100-66-3

- Molecular Formula:

- C7H8O

- Molecular Weight:

- 108.14 g/mol

Description -

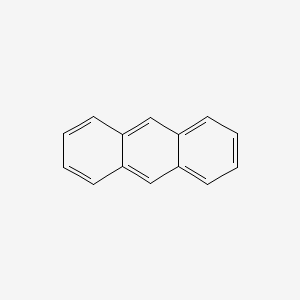

Anthracene

- Cat. No.:

- B1667546

- CAS No.:

- 120-12-7

- Molecular Formula:

- C14H10

(C6H4CH)2

C14H10

- Molecular Weight:

- 178.23 g/mol

Description